molecular formula C16H23NO2 B184400 N-(4-acetylphenyl)-2-propylpentanamide CAS No. 22179-48-2

N-(4-acetylphenyl)-2-propylpentanamide

Cat. No.: B184400
CAS No.: 22179-48-2
M. Wt: 261.36 g/mol
InChI Key: PBMAMEVDIRQQJN-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-propylpentanamide is a valproic acid (2-propylpentanoic acid) derivative where the amide group is conjugated to a 4-acetylphenyl substituent. This structural modification aims to enhance pharmacological properties such as solubility, metabolic stability, and target specificity compared to valproic acid or its other aryl derivatives. The acetyl group at the para position of the phenyl ring may influence electronic properties, steric interactions, and binding affinity to biological targets like histone deacetylases (HDACs) .

Properties

CAS No.

22179-48-2

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-propylpentanamide

InChI

InChI=1S/C16H23NO2/c1-4-6-14(7-5-2)16(19)17-15-10-8-13(9-11-15)12(3)18/h8-11,14H,4-7H2,1-3H3,(H,17,19)

InChI Key

PBMAMEVDIRQQJN-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-acetylphenyl)-2-propylpentanamide with structurally and functionally related valproic acid derivatives:

Compound Substituent Molecular Weight Solubility Pharmacological Activity Metabolism Protein Binding Key References
This compound 4-acetylphenyl 263.35 (calculated) Moderate (predicted) Unknown; hypothesized HDAC inhibition based on structural analogy Likely CYP-mediated (speculative) High (predicted due to hydrophobicity) N/A
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) 2-hydroxyphenyl 249.33 Low HDAC1 inhibitor; antiproliferative in HeLa, MCF-7, and breast cancer cells ; anti-epileptic activity in mice CYP2C11 Binds human serum albumin (130–139 µM)
N-(4-Methoxyphenyl)-2-propylpentanamide 4-methoxyphenyl 249.35 Moderate Unknown; methoxy group may improve solubility but reduce HDAC affinity Unknown Unknown
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide Thiadiazolyl ~295.40 (calculated) Low GABA modulation (speculative; based on structural similarity to neuroactive compounds) Unknown Unknown

Key Findings from Comparative Analysis:

Structural Influence on Solubility :

  • The acetyl group in this compound may improve solubility compared to HO-AAVPA (hydroxyl group) but reduce it relative to the methoxy variant. The acetyl moiety introduces polarity but may also increase hydrophobicity depending on its orientation .

HDAC Inhibition and Antiproliferative Activity :

  • HO-AAVPA demonstrates HDAC1 inhibition and reduces cancer cell proliferation (e.g., IC₅₀ of 0.5 mM in MCF-7 cells) . The acetylphenyl derivative’s activity remains unconfirmed but is hypothesized to differ due to steric hindrance or altered zinc-binding group (ZBG) interactions in HDACs .

Metabolic Stability: HO-AAVPA undergoes CYP2C11-mediated biotransformation, limiting its bioavailability .

Toxicity and Binding Properties: HO-AAVPA exhibits dose-dependent toxicity in CD1 mice (LD₅₀ = 1.2 g/kg) and binds human serum albumin, affecting its pharmacokinetics . The acetylphenyl derivative’s toxicity profile is unknown but warrants investigation due to structural similarities.

Comparison with Non-Aryl Derivatives: Valproic acid itself lacks an aryl group, resulting in lower specificity for HDACs and broader side effects (e.g., teratogenicity). Aryl modifications like the acetylphenyl group aim to enhance target selectivity and reduce off-target effects .

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